![molecular formula C7H6N2O2 B2779812 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS No. 1354706-46-9](/img/structure/B2779812.png)
2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
“2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O2 . It has a molecular weight of 150.13 . The compound is also known as “2- (4- (cyclopropylmethoxy)-1H-pyrazol-1-yl)acetic acid” and "2- (1H-pyrazol-1-yl)acetic acid" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 342.9±22.0 °C at 760 mmHg . The flash point is 161.2±22.3 °C .Scientific Research Applications
Corrosion Inhibition
Pyrazoline derivatives, including compounds structurally related to "2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid," have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical methods indicate high inhibition efficiency, with adsorption on the mild steel surface following the Langmuir adsorption isotherm. These compounds behave as mixed-type inhibitors, enhancing the corrosion resistance of mild steel in environments like hydrochloric acid solutions through both physical and chemical adsorption mechanisms (Lgaz et al., 2018; Lgaz et al., 2020).
Chemical Synthesis and Reactivity
In the field of organic synthesis, compounds related to "this compound" are utilized as precursors in the synthesis of novel organic compounds. For example, divergent cyclizations of related acetic acids with formyl and acetyl electrophiles have been explored, yielding a variety of interesting bicyclic heterocycles. This reactivity showcases the compound's versatility as a building block in synthetic chemistry (Smyth et al., 2007).
Fluorescent Sensing
A novel pyrazoline derivative, structurally related to "this compound," has been developed as a highly selective “turn on” fluorescent sensor for zinc ions. This compound demonstrates high selectivity and low detection limits for Zn2+ ions, forming a 1:1 complex with Zn2+ and exhibiting significant fluorescent enhancement. Such compounds are valuable in environmental and biological sensing applications (Gong et al., 2011).
Catalysis
Compounds similar to "this compound" have been used in catalysis. For example, Cu(II) complexes with related ligands have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their potential in green chemistry and industrial processes (Xie et al., 2014).
Safety and Hazards
The safety data sheet for “2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
- One study suggests that EPA exhibits potent in vitro antipromastigote activity, possibly through interactions with specific protein targets . Further research is needed to identify these targets conclusively.
- Control experiments have been conducted, proposing a mechanism involving rollover intermediates . However, specific details remain elusive.
Target of Action
Mode of Action
properties
IUPAC Name |
2-(4-ethynylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMSHBWJXMSMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354706-46-9 |
Source
|
Record name | 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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